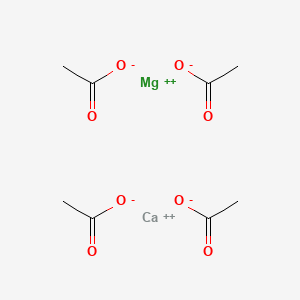

Calcium;magnesium;tetraacetate

Description

Historical Trajectories of Calcium Magnesium Acetate (B1210297) Investigation

The investigation into calcium magnesium acetate initially gained momentum in the 1970s, driven by a search for a less corrosive and more environmentally benign alternative to traditional road deicing salts like sodium chloride (NaCl) and calcium chloride (CaCl2). trb.orgearthdevelopmentinc.com The Federal Highway Administration (FHWA) in the United States spearheaded this research, aiming to mitigate the extensive damage to transportation infrastructure and the negative environmental impact caused by chloride-based deicers. trb.orgtxdot.gov

Early research focused on optimizing the composition of CMA for deicing efficacy. Studies systematically varied the molar ratio of calcium to magnesium, revealing that a 3:7 Ca:Mg ratio provided the optimal eutectic temperature, the lowest temperature at which the substance can melt ice. bts.govcsic.es This formulation was found to be effective at preventing the formation of ice and breaking the bond between ice and pavement, although it was noted to be slower-acting than traditional salts. wikipedia.org These foundational studies established CMA as a viable, albeit more expensive, alternative for use in environmentally sensitive areas and on structures susceptible to corrosion. bts.govrsc.org

Foundational Research Paradigms for Mixed Metal Acetate Systems

The study of calcium magnesium tetraacetate falls within the broader research paradigm of mixed metal acetate systems. This field is predicated on the principle that combining two or more metal cations within a single acetate-based molecular framework can lead to materials with unique and tunable properties that are distinct from their single-metal counterparts.

A key paradigm in this area is the concept of synergistic effects, where the properties of the mixed metal system are not merely an average of the individual metal acetates but are enhanced or modified through the interaction of the different metal ions. jwent.net In the case of CMA, the specific ratio of calcium to magnesium ions is crucial for determining its eutectic temperature and ice-melting capacity. bts.govcsic.es

Furthermore, research into mixed metal-organic frameworks (MOFs), of which mixed metal acetates can be considered precursors or components, has established foundational principles for designing porous materials with tailored functionalities. mdpi.comresearchgate.netenpress-publisher.comrsc.org The ability to control the composition and structure at the molecular level allows for the creation of materials with specific catalytic, sorption, and separation properties. The synthesis of mixed metal oxides from acetate precursors is another important research avenue, where the acetate ligands act as a fuel during thermal decomposition, leading to the formation of highly homogeneous and catalytically active oxide materials. researchgate.netacs.org The study of these systems provides a theoretical and practical framework for understanding and developing new applications for compounds like calcium magnesium tetraacetate.

Contemporary Significance and Emerging Research Frontiers for Calcium Magnesium Acetate

The contemporary significance of calcium magnesium tetraacetate extends beyond its original application as a deicer. Researchers are actively exploring its use in environmental applications and as a precursor for advanced materials, opening up new frontiers of investigation.

One of the most promising emerging applications is in the capture of harmful gases. Studies have demonstrated that CMA is an effective sorbent for hydrogen sulfide (B99878) (H2S) at high temperatures. rsc.orgacs.org Upon heating, CMA decomposes to form highly porous, cenospheric (hollow) oxide particles with a large surface area, which are highly effective at capturing H2S from industrial gas streams. rsc.orgacs.org Research has shown sulfur capture efficiencies of up to 90% under certain conditions. acs.org

Similarly, CMA is being investigated for its potential in carbon dioxide (CO2) capture. researchgate.netdntb.gov.uaosti.gov The porous calcium and magnesium oxides derived from the thermal decomposition of CMA can react with CO2 to form carbonates, effectively sequestering the greenhouse gas. researchgate.netdntb.gov.ua Research has focused on the cyclic capacity of CMA-derived sorbents, with studies showing that a Ca:Mg ratio of 7:3 exhibits a high uptake of CO2 over multiple carbonation-calcination cycles. researchgate.net

The principles of mixed metal acetate chemistry also point towards the potential of CMA as a precursor for the synthesis of novel catalysts. The thermal decomposition of mixed metal acetates can yield finely dispersed, high-surface-area mixed metal oxides, which are known to have enhanced catalytic activity in various organic reactions. researchgate.netacs.org While specific catalytic applications of CMA-derived materials are still an emerging area of research, the foundational knowledge from the broader field of mixed metal oxide catalysis suggests significant potential.

Data Tables

Table 1: Deicing Properties of Calcium Magnesium Acetate (CMA) and Other Deicers

| Deicer | Eutectic Temperature (°F) | Ice Melting Capacity (Relative to NaCl) |

| Sodium Chloride (NaCl) | -6 | 1.00 trb.org |

| Calcium Chloride (CaCl₂) | -25 | ~1.40 |

| Magnesium Chloride (MgCl₂) | -28 | ~1.40 bts.gov |

| Potassium Acetate (KAc) | -76 | Data not available |

| Calcium Magnesium Acetate (CMA) (3:7 Ca:Mg ratio) | -18 bts.gov | ~0.57-0.59 trb.org |

This table presents a comparison of the eutectic temperatures and relative ice melting capacities of various deicing agents. The data is compiled from multiple sources and may vary depending on the specific product formulation and testing conditions.

Table 2: Performance of Calcium Magnesium Acetate (CMA) in Gas Capture

| Application | Target Gas | Key Finding |

| H₂S Capture | Hydrogen Sulfide (H₂S) | Up to 90% sulfur capture efficiency at around 800°C with a Ca/S molar ratio of 2. acs.org |

| CO₂ Capture | Carbon Dioxide (CO₂) | CMA with a 7:3 Ca:Mg ratio showed the highest CO₂ uptake over 10 cycles in a fluidized bed reactor. researchgate.net |

This table summarizes key research findings on the application of CMA for the capture of H₂S and CO₂.

Properties

CAS No. |

76123-46-1 |

|---|---|

Molecular Formula |

C8H12CaMgO8 |

Molecular Weight |

300.56 g/mol |

IUPAC Name |

calcium;magnesium;tetraacetate |

InChI |

InChI=1S/4C2H4O2.Ca.Mg/c4*1-2(3)4;;/h4*1H3,(H,3,4);;/q;;;;2*+2/p-4 |

InChI Key |

ZORPJCONVDWMSP-UHFFFAOYSA-J |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mg+2].[Ca+2] |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mg+2].[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for Calcium Magnesium Acetate

Conventional Synthetic Routes for Calcium Magnesium Acetate (B1210297) Production

The traditional methods for producing calcium magnesium acetate primarily involve the reaction of acetic acid with calcium and magnesium-containing precursors. These methods are well-established and form the basis for industrial-scale production.

Synthesis from Dolomitic Limestone and Other Carbonate Precursors

The most common conventional method for CMA production is the reaction of dolomitic limestone or dolomite (B100054) with acetic acid. uctm.eduresearchgate.net Dolomite is a naturally occurring double carbonate of calcium and magnesium, with the chemical formula CaMg(CO₃)₂. The synthesis process involves crushing the dolomite ore to a fine powder to increase the surface area for reaction. uctm.edu This powder is then reacted with glacial acetic acid. uctm.edu The chemical reaction between dolomite and acetic acid proceeds as follows:

CaMg(CO₃)₂ + 4CH₃COOH → Ca(CH₃COO)₂ + Mg(CH₃COO)₂ + 2H₂O + 2CO₂

The reaction is typically carried out with continuous stirring to ensure completion, which is indicated by the cessation of effervescence (the release of carbon dioxide gas). uctm.edu The resulting solution containing calcium acetate and magnesium acetate is then processed, often through evaporation or spray drying, to obtain the solid CMA product. aiche.org The purity of the synthesized CMA is influenced by the composition of the dolomitic limestone, with studies showing purities of over 94% being achievable. uctm.edu

Other carbonate precursors, such as mixtures of calcium carbonate (CaCO₃) and magnesium carbonate (MgCO₃), can also be used. ntnu.no The molar ratio of the precursor salts (CaCO₃/MgCO₃) is a critical factor that influences the Ca/Mg content and crystalline structure of the final product. ntnu.noresearchgate.net

Reaction Pathways Involving Acetic Acid and Alkaline Earth Precursors

The fundamental reaction pathway in conventional CMA synthesis involves the neutralization of an acid (acetic acid) with a base (alkaline earth precursors). Besides carbonates, other alkaline earth precursors like dolomitic lime (CaO·MgO) can also be utilized. marsmineral.com The reaction with dolomitic lime and acetic acid can be represented as:

CaO·MgO + 4CH₃COOH → Ca(CH₃COO)₂ + Mg(CH₃COO)₂ + 2H₂O

This reaction is exothermic, and controlling the heat generated is a key process parameter. marsmineral.com One approach involves using an acetic acid solution with a specific water content to aid in heat dissipation and distribute the acid effectively. marsmineral.com The reaction can be carried out in a batch process where the acetic acid solution is slowly added to a stirred batch of the dolomitic lime. marsmineral.com The calcium oxide component tends to react preferentially before the magnesium oxide component. marsmineral.com The resulting product is a mixture of calcium acetate and magnesium acetate. researchgate.net

Sustainable and Advanced Synthetic Techniques for Calcium Magnesium Acetate

In response to the high cost and environmental considerations of conventional methods, research has focused on developing more sustainable and advanced techniques for CMA synthesis. These methods often utilize waste streams or more energy-efficient processes.

Bio-Oil Derived Acetic Acid Integration in Calcium Magnesium Acetate Synthesis

A promising sustainable approach involves using acetic acid derived from biomass pyrolysis, specifically from the resulting bio-oil. acs.orgacs.org Bio-oil is a complex mixture of organic compounds, and its acidic nature is primarily due to the presence of volatile acids like acetic acid. preprints.org

Extractive Crystallization Processes for Calcium Magnesium Acetate Formation

Extractive crystallization is an innovative and cost-effective method for producing CMA. ntnu.noresearcher.life This process involves the use of two immiscible phases: an aqueous phase containing the calcium and magnesium ions and an organic phase containing the acetate ions. researchgate.netacs.org The acetic acid is typically held in an organic solvent system, simulating its extraction from a fermentation broth. ntnu.noresearchgate.net

The process works by bringing the organic phase, loaded with acetic acid, into contact with the aqueous phase containing a suspension of calcium and magnesium carbonates or other precursors. acs.org The acetic acid is then re-extracted into the aqueous phase, where it reacts with the carbonate precursors to form calcium and magnesium acetates. aiche.orgacs.org This in-situ reaction generates a supersaturated solution, leading to the crystallization of CMA. ntnu.no

The key advantages of this method include the potential for using dilute acetic acid streams, such as those from fermentation, and the production of well-formed, large crystals of CMA. ntnu.noresearcher.life The characteristics of the resulting crystals, such as size and hydration level, can be controlled by adjusting process parameters like the concentration of acetic acid in both phases and the molar ratio of the precursor salts. ntnu.noresearchgate.net

Interactive Data Tables

Table 1: Comparison of Synthetic Routes for Calcium Magnesium Acetate

| Synthetic Route | Precursors | Key Process Characteristics | Noteworthy Findings |

| Conventional Synthesis from Dolomitic Limestone | Dolomitic limestone (CaMg(CO₃)₂), Acetic acid (CH₃COOH) | Reaction of powdered dolomite with glacial acetic acid, often with stirring. The process is complete when CO₂ evolution ceases. uctm.edu | Can achieve high purity (over 94%). The molar ratio of CaCO₃ to MgCO₃ is a key factor in determining the final product's composition and crystal structure. uctm.eduntnu.no |

| Conventional Synthesis from Dolomitic Lime | Dolomitic lime (CaO·MgO), Acetic acid (CH₃COOH) | Exothermic reaction where acetic acid solution is added to dolomitic lime. Heat management is crucial. marsmineral.com | The calcium oxide component shows preferential reaction over the magnesium oxide component. marsmineral.com |

| Bio-Oil Derived Acetic Acid Synthesis | Acetic acid-rich bio-oil, Calcined dolomite | Direct reaction of raw bio-oil with calcined dolomite, followed by spray drying. acs.org | Utilizes a renewable and potentially lower-cost source of acetic acid. The resulting CMA can be chemically identical to commercially produced CMA. acs.orgresearchgate.net |

| Extractive Crystallization | Calcium and magnesium carbonate suspension (aqueous phase), Acetic acid in an organic solvent (organic phase) | Two-phase system where acetic acid is transferred from the organic to the aqueous phase to react with precursors, leading to crystallization. ntnu.noacs.org | Allows for the use of dilute acetic acid streams and offers control over crystal size and hydration level. ntnu.noresearcher.life |

Selective Calcination Strategies for Modifying Calcium Magnesium Acetate Composition

The composition of Calcium Magnesium Acetate is significantly influenced by the initial processing of its precursor materials, particularly dolomite (CaMg(CO3)2). Selective calcination is a key strategy employed to modify the reactivity of the calcium and magnesium components, thereby controlling the final Ca:Mg ratio in the CMA product.

Preferential Dissolution Kinetics in Magnesium-Enriched Calcium Magnesium Acetate Production

A primary method for producing magnesium-enriched CMA involves the selective calcination of dolomite. ntnu.no This process is designed to preferentially decompose the magnesium carbonate (MgCO3) portion of the dolomite into the more reactive magnesium oxide (MgO), while leaving the calcium carbonate (CaCO3) largely intact. ntnu.no This is achieved by carefully controlling the calcination temperature.

Research has shown that heating dolomite in a wet carbon dioxide atmosphere at temperatures between 550°C and 650°C is effective for this selective decomposition. ntnu.no Another approach involves calcining the dolomite at temperatures ranging from 720°C to 770°C. google.com Following calcination, the resulting material, which is a mixture of CaCO3 and MgO, is reacted with an acid solution, typically acetic acid. ntnu.nogoogle.com

The key to enriching the CMA with magnesium lies in the differential dissolution rates of MgO and CaCO3 in the acid. Magnesium oxide reacts more readily and dissolves at a higher rate than calcium carbonate. ntnu.nogoogle.com By using an excess of the selectively calcined dolomite relative to the amount of acid, the magnesium oxide is preferentially consumed, leading to a CMA solution that is significantly enriched in magnesium. ntnu.no This method has been reported to produce CMA solutions with a Mg/Ca molar ratio greater than one. google.com The unreacted solid residue, consequently, becomes enriched in calcium carbonate. ntnu.no

Kinetic and Mechanistic Studies in Calcium Magnesium Acetate Synthesis

The efficiency of Calcium Magnesium Acetate synthesis and the properties of the final product are governed by a complex interplay of kinetic and mechanistic factors. Understanding these factors is crucial for optimizing the production process.

Influence of Reactant Stoichiometry and Concentration on Reaction Efficiency

The stoichiometry of the reactants, particularly the molar ratio of the calcium and magnesium precursors, is a critical factor in determining the composition of the resulting CMA. Studies have shown that the Ca/Mg ratio in the final crystalline product is directly influenced by the initial mass ratio of the precursor salts, such as CaCO3 and MgCO3. ntnu.no Altering this initial ratio allows for the targeted production of CMA with specific calcium-to-magnesium proportions.

The concentration of the acetic acid reactant also plays a significant role in the reaction. The concentration of acetic acid in both the aqueous and, in the case of extractive crystallization, the organic phase can affect the Ca/Mg mass ratio of the resulting crystals. ntnu.no For instance, in some systems, a very low concentration of acetic acid in the organic phase has been observed to increase the magnesium content of the product. ntnu.no

Interestingly, for the synthesis of a specific crystalline form of CMA with the empirical formula CaMg2(CH3COO)6, the relative amounts of calcium and magnesium ions in the solution are not considered particularly critical for the formation of this substantially pure product. google.com The excess ions simply remain in the mother liquor after the crystallization of the target compound. google.com

In a study reacting dolomite powder with glacial acetic acid, a reactant ratio of 1:1.3 (dolomite to acid) was used to ensure the completion of the reaction. uctm.edu

Thermochemical Parameters Governing Calcium Magnesium Acetate Crystallization

The crystallization of Calcium Magnesium Acetate is governed by key thermochemical parameters, including temperature and the composition of the solvent system. Temperature is a critical factor, with studies indicating that temperatures above 40°C are important for the formation of the double salt CaMg2(CH3COO)6 from an aqueous solution. ntnu.no In non-aqueous solvents like glacial acetic acid, maintaining a temperature between 80°C and 120°C is often necessary to facilitate the formation of crystalline CMA. google.comgoogle.com

The solubility of the constituent acetates is also temperature-dependent. The solubility of magnesium acetate generally increases with temperature, while the solubility of calcium acetate tends to decrease as the temperature rises. researchgate.net This differential solubility influences the crystallization process.

Furthermore, the presence of water in the solvent system is a crucial parameter. In substantially organic solvents, a low water content is often required for CMA to crystallize. google.comgoogle.com If the water content is too high, it may need to be removed, for example, by heating the solution to between 40°C and 120°C, to induce crystallization. google.comgoogle.com

The decomposition of CMA upon heating is also an important thermochemical characteristic. The compound decomposes at around 380-400°C. The thermochemical energy storage potential of CMA is an area of active research, leveraging the reversible calcination and carbonation reactions. researchgate.net

Control of Crystalline Morphology and Phase Purity in Calcium Magnesium Acetate Systems

The control over the crystalline morphology and phase purity of Calcium Magnesium Acetate is essential for its performance in various applications. Several factors have been identified that influence these properties, including the solvent system, temperature, and the concentration of reactants.

The use of a substantially non-aqueous solvent, such as glacial acetic acid, is a key strategy for producing substantially pure, crystalline CMA. google.comgoogle.com This method allows for the formation of large crystals, often exceeding 0.1 mm, which can be easily separated from the mother liquor. google.com The resulting crystalline CMA can have a purity of 99.5% by weight or greater, with a distinct morphology. google.com X-ray diffraction (XRD) is a primary technique used to confirm the crystalline structure and purity of the CMA produced. google.comuctm.edu

The concentration of acetic acid in the crystallization medium has a direct impact on the type of crystals formed. High concentrations of acetic acid in the aqueous phase, coupled with higher temperatures, favor the crystallization of the calcium magnesium acetate double salt (CMADS). ntnu.no Conversely, different concentrations can lead to the formation of mixtures of calcium acetate and magnesium acetate hydrates. ntnu.no

The morphology of the crystals, such as their size and shape, is also influenced by the reaction conditions. For instance, the presence of both calcium and magnesium ions can lead to the formation of smaller crystals compared to single-salt systems, which may be attributed to a slower growth rate of the more complex double salt lattice. ntnu.no In some synthesis methods, such as the supercritical antisolvent (SAS) technique, the magnesium content influences the final particle morphology, with lower magnesium content yielding needle-like particles and higher magnesium content resulting in sphere-like particles. mdpi.com

Table 1: Experimental Conditions for Crystalline Calcium Magnesium Acetate Synthesis

| Precursors | Solvent | Temperature (°C) | Time | Result | Reference |

|---|---|---|---|---|---|

| Magnesium acetate tetrahydrate, Calcium acetate hemihydrate | Glacial acetic acid | 88 | 7 days | Crystalline calcium magnesium acetate | google.com |

| Magnesium acetate tetrahydrate, Calcium acetate hemihydrate | Glacial acetic acid | 77 | ~2 days | Larger crystals of calcium magnesium acetate | google.com |

| Dolomite powder, Glacial acetic acid | - | 80 (evaporation) | Until crystallization | Crystalline calcium magnesium acetate | uctm.edu |

Table 2: Influence of Reactant Ratio on Product Composition

| Precursor Ratio (CaCO3/MgCO3 mass ratio) | Resulting Crystal Composition (Ca/Mg mass ratio) | Reference |

|---|---|---|

| High | High | ntnu.no |

Advanced Spectroscopic and Analytical Characterization of Calcium Magnesium Acetate

Vibrational Spectroscopic Approaches for Structural Elucidation

Vibrational spectroscopy provides in-depth information about the molecular structure and chemical bonds present in a compound.

Fourier Transform Infrared (FT-IR) spectroscopy is a principal technique for identifying the functional groups present in CMA. The analysis of an FT-IR spectrum allows for the confirmation of the acetate (B1210297) component and its coordination with the calcium and magnesium ions.

The FT-IR spectrum of CMA reveals characteristic absorption bands that confirm its chemical structure. Key functional groups of CMA crystals can be identified using this method. uctm.edu For instance, the spectrum of magnesium acetate shows a peak at 1559 cm⁻¹, which is assigned to the asymmetric stretching mode of the -COO (carboxylate) functional group. researchgate.net Another peak around 1024 cm⁻¹ indicates C-O stretching from carboxylic acid groups. researchgate.net Similarly, the spectra of calcium acetate hydrates show distinct bands corresponding to the vibrations of the acetate group. nist.gov In synthesized CMA, the presence of these characteristic peaks for acetate confirms the formation of the compound. uctm.eduresearchgate.net The analysis helps in identifying the main functional groups and is a fundamental step in the characterization process. uctm.edu

A representative table of characteristic FT-IR peaks for metal acetates is provided below.

| Wavenumber (cm⁻¹) | Assignment | Reference Compound |

| 1559 | Asymmetric stretching of -COO | Magnesium Acetate researchgate.net |

| 1024 | C-O stretching | Magnesium Acetate researchgate.net |

| 1348, 1051, 1028 | -CH₃ vibrations | Acetate researchgate.net |

| 1530, 1461 | -CO vibrations | Acetate researchgate.net |

X-Ray Diffraction (XRD) for Crystalline Phase Identification and Quantification

X-Ray Diffraction (XRD) is an essential technique for analyzing the crystalline structure of materials. It is used to identify the specific crystalline phases present in a sample of CMA and to quantify their relative abundance. researchgate.net The method involves directing X-rays at a sample and measuring the scattering pattern.

The identification of crystalline substances is achieved by determining the inter-planar distances (d_hkl_) and the intensity of the diffraction lines from the pattern. frontiersin.orgnih.gov These results are then compared with standard patterns from diffraction databases, such as the ICDD-PDF2 database. frontiersin.orgnih.gov A key criterion for confirming the presence of a specific phase is the agreement between the positions of the diffraction lines in the recorded pattern and the reference pattern, with shifts in the 2θ angle typically not exceeding 0.2°. frontiersin.orgnih.gov

Studies on synthesized CMA have shown that the final product can be a mixture of several phases. XRD analysis can distinguish between calcium magnesium acetate, calcium acetate, and magnesium acetate. researchgate.net For example, one study found that a CMA product consisted of 59.7%-66.1% calcium magnesium acetate, 25.7%-31.5% calcium acetate, and 8.2%-9.3% magnesium acetate. researchgate.net The XRD patterns of commercial CMA can be compared with those of synthesized samples to verify the formation of the desired compound. ntnu.nogoogle.com The presence of sharp peaks in the XRD graph of CMA indicates a crystalline structure, and these peaks can be matched with JCPD standards. uctm.edu In some cases, a lower concentration of calcium acetate may be detected alongside the primary CMA phase. uctm.edu

The table below shows an example of XRD data comparing experimental 2θ values for a sample with standard database values for Calcium Carbonate, a common precursor. A similar comparison would be made for CMA phases.

| Experimental 2θ (°) | Standard 2θ (°) | Δ2θ (°) | Phase Identified |

| 23.10 | 23.06 | 0.04 | CaCO₃ frontiersin.org |

| 29.47 | 29.42 | 0.05 | CaCO₃ frontiersin.org |

| 36.04 | 35.98 | 0.06 | CaCO₃ frontiersin.org |

| 39.49 | 39.43 | 0.06 | CaCO₃ frontiersin.org |

| 43.24 | 43.17 | 0.07 | CaCO₃ frontiersin.org |

| 47.58 | 47.51 | 0.07 | CaCO₃ frontiersin.org |

| 48.59 | 48.52 | 0.07 | CaCO₃ frontiersin.org |

Microscopic and Elemental Compositional Analysis

This category of techniques focuses on the physical morphology and the elemental makeup of the CMA material.

Scanning Electron Microscopy (SEM) combined with Energy Dispersive X-ray Spectroscopy (EDX) is a powerful tool for characterizing CMA. uctm.edu SEM provides high-resolution images of the material's surface, revealing its morphology, topography, and texture, while EDX analyzes the elemental composition of the sample. uctm.eduijrpr.com

SEM imaging of CMA shows the shape and size of the crystals, which can appear as orthorhombic structures. uctm.edu The surface morphology and elemental composition of synthesized CMA crystals are routinely studied with SEM-EDX. uctm.eduuctm.edu The EDX component detects the characteristic X-rays emitted from the sample when bombarded by the SEM's electron beam, allowing for the identification and quantification of the elements present, such as calcium, magnesium, oxygen, and carbon. ijrpr.commdpi.com This allows for a comparison between the theoretical composition and the actual composition of the synthesized material. uctm.edu For instance, the purity of a CMA sample was determined to be 98.15% by EDX analysis. uctm.edu

Elemental mapping can also be performed, which shows the distribution of elements across the sample's surface, confirming a homogeneous distribution of calcium, magnesium, and other constituent elements. mdpi.com

Below is a table showing a comparison of the theoretical vs. actual elemental composition of synthesized CMA as determined by EDX.

| Element | Theoretical Composition (wt%) | Actual Composition (wt%) |

| C | 29.93 | 31.02 uctm.edu |

| O | 49.88 | 48.13 uctm.edu |

| Mg | 7.58 | 7.49 uctm.edu |

| Ca | 12.49 | 13.36 uctm.edu |

Atomic Absorption Spectrophotometry (AAS) is a widely used quantitative analytical technique for determining the concentration of specific metal ions in a sample. pdx.edu It is employed to measure the concentrations of calcium and magnesium in CMA, thereby identifying the calcium-to-magnesium molar ratio in the crystals. ntnu.no

The method is based on the principle that atoms absorb light at characteristic wavelengths. To measure calcium and magnesium, a sample of CMA is first dissolved, often using a small amount of acid, and then diluted to an appropriate concentration. pdx.edu This solution is then aspirated into a flame, which atomizes the sample. nmkl.org A light beam from a hollow cathode lamp, containing the elements of interest (Ca and Mg), is passed through the flame. pdx.edu The instrument measures the amount of light absorbed by the atomized elements, which is proportional to their concentration in the sample. researchgate.net

To ensure accuracy, standard solutions of known calcium and magnesium concentrations are prepared and measured to create a calibration curve. pdx.edu The absorbance of the unknown sample is then compared to this curve to determine its concentration. nmkl.org AAS is a highly sensitive and precise method for verifying the cationic composition of CMA. ntnu.noalaska.gov

Solution-Phase and Bulk Material Analytical Techniques

The characterization techniques described—FT-IR, XRD, SEM-EDX, and AAS—represent a comprehensive suite of analytical methods for both bulk solid material and solution-phase analysis of Calcium Magnesium Acetate. uctm.eduntnu.no FT-IR and XRD provide structural and phase information on the bulk crystalline solid. researchgate.net SEM-EDX offers insights into the surface morphology and elemental composition of the bulk material. uctm.edu AAS, on the other hand, is a solution-based technique that provides precise quantitative data on the cationic concentrations after the solid CMA is dissolved. ntnu.no Together, these methods deliver a thorough understanding of the chemical identity, purity, crystalline nature, and composition of Calcium Magnesium Acetate.

Biochemical Oxygen Demand (BOD) Measurements in Environmental Matrices

The introduction of Calcium Magnesium Acetate (CMA) into the environment, primarily as a de-icing agent, necessitates an understanding of its impact on aquatic ecosystems. The acetate ion (C₂H₃O₂⁻) is an organic molecule that can be consumed as a nutrient source by microorganisms. iceslicer.com This microbial activity consumes dissolved oxygen, thereby increasing the Biochemical Oxygen Demand (BOD), which can lead to the depletion of dissolved oxygen in streams and other water bodies. iceslicer.comusgs.gov

The rate of decomposition of CMA and the corresponding exertion of BOD are highly dependent on temperature. peterschemical.compca.state.mn.ustrb.org At warmer temperatures, microbial activity is higher, leading to faster decomposition. Conversely, at near-freezing temperatures, the degradation process is significantly retarded, meaning the acetate can persist in the environment for extended periods. trb.org Modeling studies have predicted that runoff concentrations of CMA can range from 10 to 100 mg/L. pca.state.mn.us Research has shown that at a concentration of 100 ppm at 20°C, CMA can lead to the complete depletion of dissolved oxygen. pca.state.mn.us The ultimate biochemical oxygen demand has been found to be approximately 75% of the applied CMA concentration. trb.org

Table 1: Effect of Temperature on CMA Decomposition Time

| Temperature (°C) | Decomposition Time | Source |

|---|---|---|

| 20 | 5 days | peterschemical.comtrb.org |

| 10 | 10 days | peterschemical.comtrb.org |

| 2 | Up to 100 days | peterschemical.compca.state.mn.ustrb.org |

A 1999 study by the U.S. Geological Survey on Bear Creek, Oregon, measured the impact of CMA application on the stream's water quality. The study found that the BOD was low in all water samples collected. usgs.gov

Table 2: Biochemical Oxygen Demand (BOD) in Bear Creek Water Samples

| BOD Measurement | Value Range (mg/L) | Source |

|---|---|---|

| 5-day BOD | 0.1 - 1.5 | usgs.gov |

| 20-day BOD | 0.2 - 2.0 | usgs.gov |

Comprehensive Chemical Analysis for Purity Assessment

Assessing the purity of Calcium Magnesium Acetate is critical, as impurities can affect its performance and environmental impact. Analysis using a single method, such as X-ray Diffraction (XRD) or elemental analysis, is considered insufficient for a comprehensive determination of purity. google.comgoogle.com This is because these methods may not quantify the presence of amorphous phases of impurities like magnesium acetate (MA), calcium acetate (CA), or unreacted magnesium oxide (MgO). google.comgoogle.com

A more robust approach involves the combination of multiple analytical techniques. Specifically, the combined use of XRD and Thermogravimetric Analysis (TGA) provides a more accurate assessment. google.comgoogle.com In this context, "substantially pure" CMA is defined as having 0.5% by weight or less of impurities. google.comgoogle.com TGA is particularly useful because CMA is anhydrous; therefore, any weight loss observed below 200°C can be attributed to the dehydration of hydrated impurities such as calcium acetate hydrate (B1144303) and magnesium acetate tetrahydrate. google.comgoogle.com

Different synthesis methods can result in varying levels of purity. For instance, CMA synthesized from dolomitic rocks and acetic acid was characterized using XRD and Fourier-Transform Infrared Spectroscopy (FTIR). researchgate.net The analysis revealed a product composed of several distinct phases. researchgate.net

Table 3: Chemical Composition of CMA Synthesized from Dolomitic Rock

| Component | Composition Range (%) | Source |

|---|---|---|

| Calcium Magnesium Acetate | 59.7 - 66.1 | researchgate.net |

| Calcium Acetate | 25.7 - 31.5 | researchgate.net |

| Magnesium Acetate | 8.2 - 9.3 | researchgate.net |

Other analytical methods employed for characterization include Scanning Electron Microscopy with Energy Dispersive X-Ray (SEM-EDX). One study using these techniques on CMA synthesized from dolomitic limestone found the purity to be 94.34% by chemical analysis and 98.15% by EDX analysis. uctm.edu

Surface Area and Porosity Analysis of Related Carbonaceous Byproducts

The production of Calcium Magnesium Acetate can also yield valuable byproducts, particularly when synthesized using bio-based materials. In a process utilizing acetic acid-rich bio-oil from the two-stage pyrolysis of corncob, a carbonaceous byproduct, biochar, is generated. researchgate.netacs.org This biochar can be upgraded into a high-value product. researchgate.netacs.org

Research has demonstrated that this biochar byproduct can be activated using carbon dioxide (CO₂). researchgate.netacs.org This activation process transforms the biochar into a microporous activated carbon, significantly increasing its surface area and potential for adsorption applications. researchgate.netacs.org Another process for preparing CMA by selectively calcining dolomite (B100054) can leave a residual mineral product that consists of a highly porous structure. google.com This structure is composed of a calcium carbonate matrix with interspersed voids on a molecular scale. google.com

Table 4: Surface Properties of Activated Carbon Byproduct

| Property | Value | Source |

|---|---|---|

| BET Surface Area | ~580 m²/g | researchgate.netacs.org |

The characterization of such porous materials is crucial for determining their potential applications. The high surface area of the activated carbon derived from CMA production byproducts makes it a candidate for various industrial uses. researchgate.netacs.org

Environmental Dynamics and Mechanistic Interactions of Calcium Magnesium Acetate

Biodegradation Pathways and Biogeochemical Cycling of Acetate (B1210297) Species

The acetate component of Calcium Magnesium Acetate (CMA) readily biodegrades, playing a role in local carbon cycles. cryotech.comninjadeicer.com This breakdown is primarily a microbial process, influencing the soil and aquatic environments where CMA is applied.

Microbial Oxidation Kinetics and Oxygen Consumption in Aquatic Systems

The introduction of acetate from CMA into aquatic systems stimulates microbial activity. Acetate serves as a significant carbon and energy source for heterotrophic bacteria. researchgate.netresearchgate.net Studies in various marine environments have shown that acetate is rapidly taken up by microorganisms. researchgate.net This biological uptake involves both assimilation into biomass and oxidation for energy. researchgate.net

The oxidation of acetate by microbes consumes oxygen. trb.org This process, known as biochemical oxygen demand (BOD), can lead to the depletion of dissolved oxygen in receiving waters, particularly in closed systems or areas with high concentrations of CMA runoff. peterschemical.commktrading.no The rate of this oxygen consumption is influenced by temperature, with degradation occurring faster at warmer temperatures. For instance, one study noted that acetate decomposes in 5 days at 20°C, but takes 100 days at 2°C. peterschemical.com The potential for oxygen depletion is a primary concern regarding the impact of CMA on water quality. trb.orgmktrading.no

Research in the Gulf of Mexico has demonstrated that acetate oxidation rates can be substantial, with rate constants (k) ranging from 0.06 to 0.22 per day. researchgate.net This oxidation can account for 42% to 96% of the total biological acetate uptake. researchgate.net The table below, derived from a study on acetate degradation in roadside soil microcosms, illustrates the rapid decline of acetate concentration over time, indicating active microbial consumption. trb.org

| Time (days) | Acetate Concentration (mg/L) |

| 0 | 100 |

| 2 | 50 |

| 5 | 10 |

| 10 | <1 |

This table is illustrative and based on general findings of rapid degradation; specific rates can vary based on environmental conditions.

Ultimate Degradation Products: Carbon Dioxide and Water Evolution

The complete aerobic biodegradation of the acetate in CMA results in the formation of carbon dioxide (CO2) and water (H2O). cryotech.comsnowicesalt.comresearchgate.net This process returns carbon to the atmosphere and integrates water into the local hydrological cycle, leaving no persistent harmful residues in the environment. snowicesalt.com

Under anaerobic conditions, the degradation pathway of acetate is more complex. It can be converted to methane (B114726) (CH4) and carbon dioxide through methanogenesis, a process carried out by certain archaea. jst.go.jplibretexts.org Another anaerobic pathway is syntrophic acetate oxidation, where bacteria oxidize acetate to hydrogen and CO2, which are then consumed by hydrogen-scavenging methanogens. jst.go.jp The dominant pathway is influenced by environmental factors such as temperature and the presence of specific microbial populations. asm.org

Geochemical Fate and Transport in Soil and Aquatic Environments

The fate and transport of Calcium Magnesium Acetate in the environment are governed by the interactions of its constituent ions—calcium, magnesium, and acetate—with soil and water. itrcweb.org These interactions influence the compound's mobility and its ultimate environmental impact.

Interactions of Calcium and Magnesium Components with Soil Structural Integrity

Calcium and magnesium ions play a crucial role in soil structure. omya.com Both cations can help improve soil structure by promoting the flocculation, or clumping, of soil particles. growforge.casciencesocieties.org This aggregation enhances soil permeability, water infiltration, and aeration, which are beneficial for plant root growth and microbial activity. ninjadeicer.comsciencesocieties.orgkeystonebioag.com

The balance between calcium and magnesium is important. An excess of magnesium can cause soil to become tight and sticky, potentially leading to compaction and reduced water infiltration. growforge.cakeystonebioag.com Conversely, while calcium generally improves soil looseness, too much in relation to magnesium can cause the soil to lose its structure. keystonebioag.com The application of CMA can be beneficial for soil structure, particularly in soils that are naturally deficient in these cations. cryotech.comninjadeicer.com The addition of calcium and magnesium can be viewed as a soil amendment. cryotech.com

The table below summarizes the general effects of calcium and magnesium on soil properties.

| Cation | Effect on Soil Structure | Impact on Permeability |

| Calcium (Ca²⁺) | Promotes flocculation, leading to looser soil. keystonebioag.com | Generally increases water and air permeability. keystonebioag.com |

| Magnesium (Mg²⁺) | Can cause soil to become tighter and stickier at high levels. keystonebioag.com | Can reduce water infiltration if excessive. growforge.ca |

Hydrogeological Mobility and Migration Potential in Subsurface Systems

The mobility of CMA in subsurface environments is considered to be low. cryotech.competerschemical.com This is attributed to the interaction of its components with the soil matrix. While the acetate portion can be mobile in soil water, the calcium and magnesium cations can adsorb to negatively charged soil particles. trb.org

Influence on Water Hardness and Ionic Balance in Receiving Water Bodies

Initial environmental assessments of CMA indicated that this increase in water hardness would likely be significant only if unusually large quantities of the deicer entered a water system. mubychem.comtrb.org However, for smaller water bodies, such as roadside ponds, the accumulation of CMA during snowmelt is a concern because the potential for dilution is reduced. tandfonline.com In such cases, the increase in calcium and magnesium ions, along with the associated changes in the ionic strength of the water, may affect aquatic organisms. tandfonline.com The addition of these ions can also lead to an increase in the water's conductivity and potentially the pH. usgs.gov

Ecological System Responses and Mechanistic Impacts

Alterations in Aquatic Microbial Communities and Associated Processes

The acetate component of Calcium Magnesium Acetate serves as a source of organic carbon, which can be readily utilized as a nutrient by various microorganisms in aquatic ecosystems. tandfonline.comiceslicer.com The introduction of this novel carbon source can stimulate the growth and activity of aquatic microbial communities, particularly bacteria and algae. tandfonline.comtandfonline.com Studies on small ponds treated with CMA have shown that both bacteria and algae appeared to be stimulated, as indicated by higher standing crops compared to control ponds. tandfonline.comtandfonline.com This stimulation is likely due to the direct metabolism of the acetate by bacteria, and the subsequent utilization of bacterial metabolic byproducts by algae. tandfonline.comtandfonline.com The phosphorus content in some CMA formulations may also contribute to algal stimulation. tandfonline.comtandfonline.com This alteration in the microbial community structure can, in turn, provide more food for other organisms, such as cladocerans, which were observed to be more dense in treated ponds. tandfonline.comtandfonline.com

Dissolved Oxygen Depletion Dynamics in Water Bodies

A primary environmental concern associated with Calcium Magnesium Acetate is its potential to deplete dissolved oxygen (DO) in receiving waters. mktrading.no The acetate (C₂H₃O₂⁻) in CMA is an organic material that, when metabolized by microorganisms, exerts a significant biochemical oxygen demand (BOD). usgs.goviceslicer.commktrading.no This increased BOD can lead to a reduction in the concentration of DO, which is vital for the survival of aerobic aquatic life. iceslicer.com

The extent of DO depletion is influenced by factors such as CMA concentration, water temperature, and the characteristics of the receiving water body. In standing waters like ponds and lakes, oxygen depletion can be severe enough to be lethal to fish. tandfonline.com For instance, in a small pond with a volume of about 2,600 m³, treatment with 55 mg/L of calcium acetate resulted in extremely low dissolved oxygen levels. tandfonline.comtandfonline.com Laboratory experiments have confirmed this effect, where a sample spiked with 83 ppm CMA led to the depletion of nearly all dissolved oxygen within 10 days, affecting the bacterial population itself. usgs.gov The rate of acetate decomposition, and thus oxygen consumption, is temperature-dependent, with decomposition taking approximately 5 days at 20°C, 10 days at 10°C, and 100 days at 2°C. peterschemical.com This can result in the creation of anoxic plumes in groundwater receiving runoff from CMA-treated areas. asabe.org Elevated BOD and the resulting low DO levels can lead to fish kills and the growth of noxious bacterial slimes. iceslicer.com

Table 1: Effect of Calcium Magnesium Acetate (CMA) on Dissolved Oxygen

| Study Type | CMA Concentration | Observation | Source |

|---|---|---|---|

| Pond Experiment | 55 mg/L | Extremely low dissolved oxygen levels in a 2,600 m³ pond. | tandfonline.comtandfonline.com |

| Lab Experiment | 83 ppm | Virtually all dissolved oxygen was depleted from sample bottles by day 10. | usgs.gov |

| General Finding | > 100 ppm | Potential for oxygen depletion in closed systems. | peterschemical.com |

| Groundwater Monitoring | Not specified | Creation of an anoxic plume downgradient of a sedimentation basin receiving CMA runoff. | asabe.org |

Carbon Cycling Perturbations in Natural Ecosystems

The introduction of acetate from CMA into natural ecosystems represents a significant perturbation to the local carbon cycle. Acetate is an abundant organic acid metabolite found in nature and serves as a readily available carbon source for microorganisms. peterschemical.comtrb.org The biodegradation of CMA ultimately transforms the acetate into carbon dioxide (CO₂) and water. snowicesalt.com

Research on the fate of CMA in soils has demonstrated how it alters carbon flow. In one study, it was found that approximately 70 percent of the acetate carbon added to a neutral clay soil evolved as carbon dioxide at 25°C. trb.org This indicates a rapid incorporation and mineralization of this new carbon source by the soil microbial community. However, the efficiency of this degradation can be affected by environmental conditions. For example, very high concentrations of CMA may lead to an osmotic effect on microbial activity, potentially slowing the rate of decomposition. trb.org The addition of this external carbon source can significantly increase the rate of CO₂ production, altering the natural balance of carbon sequestration and release in the affected ecosystem. trb.org

Advanced Applications and Fundamental Studies of Calcium Magnesium Acetate in Specialized Chemical Systems

Calcium Magnesium Acetate (B1210297) as an Agent for Atmospheric Pollutant Control

Calcium Magnesium Acetate (CMA), a compound formulated from dolomitic lime and acetic acid, has demonstrated significant potential as a versatile agent for the simultaneous control of multiple atmospheric pollutants from combustion sources. tandfonline.competerschemical.com Its unique chemical composition, containing both an organic component and calcium/magnesium bases, allows it to target acidic gases, nitrogen oxides (NOx), and carbon dioxide through various mechanisms within a single application. tandfonline.comtandfonline.com Upon injection into a high-temperature furnace environment, CMA undergoes drying, pyrolysis, and calcination, which yields a powder primarily composed of Calcium Oxide (CaO) and Magnesium Oxide (MgO) with an exceptionally porous structure and high surface area. tandfonline.comacs.org This transformed state is crucial for its function in pollutant capture.

Calcium Magnesium Acetate is an effective sorbent for acidic gases such as Hydrogen Sulfide (B99878) (H₂S) and Sulfur Dioxide (SO₂). researchgate.netosti.gov The efficacy of CMA stems from its in-situ thermal decomposition in the combustion furnace to form highly reactive Calcium Oxide (CaO). tandfonline.comtandfonline.com This calcined product possesses a high surface area and an open pore structure, which facilitates the capture of SO₂ through the well-established gas-solid reaction that forms calcium sulfate. tandfonline.comacs.org Studies have shown that CMA can be an effective dual SO₂ and NOx emission control agent, with SO₂ removal efficiencies reaching over 90% at gas temperatures of 950–1,250°C in laboratory-scale experiments. researchgate.net

Beyond SO₂, CMA has been identified as a promising industrial adsorbent for the removal of H₂S and other odorous acid gases from gas streams. researchgate.net In some applications, CMA is used to impregnate a porous substrate like activated carbon; subsequent heat treatment converts the acetate to finely dispersed metal oxides, significantly enhancing the H₂S adsorption capacity. google.com Research has also noted a synergistic effect, where the capture of SO₂ and Hydrogen Chloride (HCl) are mutually enhanced when using CMA. tandfonline.comacs.org

CMA serves as a highly effective agent for the reduction of nitrogen oxides (NOx) through a process known as reburning. tandfonline.comacs.org This technology involves creating distinct fuel-rich and fuel-lean zones in a combustor to chemically reduce NOx back to elemental nitrogen (N₂).

The performance of CMA in NOx control can be significantly enhanced through a process termed "advanced reburning" (AR), which involves the co-injection of CMA with another reducing agent, such as Urea (B33335). tandfonline.comresearchgate.net This technique combines the reburning mechanism of CMA with the selective non-catalytic reduction (SNCR) capabilities of urea. tandfonline.com When a solution of CMA and urea is injected into the furnace, a synergistic effect is observed, leading to higher NOx reduction than either agent could achieve alone. researchgate.net

Research conducted in an 80kW pulverized coal-fired furnace investigated the optimization of this process. researchgate.net The findings demonstrated that under an advanced reburn-rich configuration, NOx reductions as high as 85% could be achieved. researchgate.net The study also highlighted the flexibility of the technology, allowing for operational adjustments to maximize either NOx reduction, SO₂ reduction, or the efficiency of reductant utilization, depending on the desired outcome. researchgate.net For instance, prioritizing SO₂ reduction still yielded a high NOx reduction of 79% and an SO₂ reduction of 85%. researchgate.net

Table 1: Performance of Advanced Reburning with CMA and Urea Under Different Optimization Modes

| Optimization Mode | Primary Goal | NOx Reduction | SO₂ Reduction | Reference |

|---|---|---|---|---|

| Mode A | Maximize NOx Reduction | 85% | 75% | researchgate.net |

| Mode B | Maximize SO₂ Reduction | 79% | 85% | researchgate.net |

| Mode C | Maximize Reductant Utilization (NOx) | 73% | 35% | researchgate.net |

| Mode D | Maximize Reductant Utilization (SO₂) | 61% | 22% | researchgate.net |

Calcium Magnesium Acetate is also proficient at capturing Hydrogen Chloride (HCl), a hazardous air pollutant emitted from various industrial and waste combustion processes. tandfonline.comnih.gov The capture mechanism is a gas-solid reaction where, after calcination, the resulting CaO reacts with gaseous HCl to form solid Calcium Chloride (CaCl₂). nih.gov

CaO(s) + 2HCl(g) ⇌ CaCl₂(s) + H₂O(g)

A key factor in CMA's effectiveness is the physical structure of its calcined particles. The pyrolysis and calcination of CMA particles result in the formation of highly porous, thin-walled cenospheres. nih.gov This structure minimizes mass diffusion limitations, allowing the HCl gas to readily access the reactive CaO surfaces. researchgate.net Laboratory studies have shown that these cenospheres exhibit high relative calcium utilization for HCl capture, reaching up to 80% at temperatures between 850°C and 1050°C. researchgate.netnih.gov Interestingly, research suggests that a significant portion of the magnesium in CMA also participates in the chlorination reaction, further contributing to its capture capacity. researchgate.net

CMA-derived materials are being investigated as advanced sorbents for Carbon Dioxide (CO₂) capture in processes like Calcium Looping (CaL). researchgate.netcsic.es This technology is based on the reversible reaction between CaO and CO₂.

CaO(s) + CO₂(g) ⇌ CaCO₃(s)

While natural sorbents like limestone are inexpensive, their CO₂ uptake capacity degrades significantly over multiple carbonation-calcination cycles due to thermal sintering and loss of porosity. Sorbents synthesized from CMA, however, exhibit superior cyclic stability. acs.org Research has shown that CMA-derived sorbents, particularly those with a Ca:Mg molar ratio of 7:3, maintain a high CO₂ uptake over numerous cycles. acs.org The presence of inert MgO grains, finely dispersed within the CaO matrix, is believed to act as a structural stabilizer, preventing the sintering of CaO particles and maintaining a porous structure. researchgate.net This enhances the solid-state diffusion of ions, which is critical for the carbonation reaction, especially in the diffusion-controlled phase. researchgate.net

Studies comparing the performance of CMA-derived sorbents to natural limestone and dolomite (B100054) found that the synthetic sorbents had the highest pore volume, which correlates with a greater capacity to take up CO₂. acs.org Furthermore, treating natural limestone with acetic acid to form calcium acetate has been shown to improve the cyclic stability and CaO conversion rates in CaL processes. mdpi.com

Table 2: CO₂ Capture Performance of CMA-Derived Sorbent vs. Natural Minerals

| Sorbent | Ca:Mg Molar Ratio | Key Finding | Reference |

|---|---|---|---|

| CMA Sorbent | 7:3 | Exhibited the highest uptake of CO₂ over 10 cycles compared to other CMA ratios and limestone. | acs.org |

| Dolomite | ~1:1 | Performance was comparable to the best CMA sorbent over 10 cycles. | acs.org |

| Limestone | High Ca | Showed lower cyclic performance compared to CMA and dolomite sorbents. | acs.org |

| Acetate-derived CaO | High Ca | After 10 cycles, showed a conversion rate ~1.8 times greater than unprocessed marble powder. | mdpi.com |

NOx Reduction Mechanisms via Reburning Technology

Fundamental Investigations in Mixed-Metal Acetate Coordination Chemistry

The study of mixed-metal acetate complexes, particularly those involving alkaline earth metals like calcium and magnesium, offers insights into the synergistic or antagonistic effects of different metal ions within a single molecular framework. While calcium magnesium acetate (CMA) is well-known as a bulk chemical, fundamental investigations into its discrete molecular structures and coordination chemistry are less common. This section delves into the synthetic methodologies, structural architectures, and dynamic ligand behavior of mixed-metal acetate systems, drawing parallels from closely related coordination complexes to illuminate the chemistry of calcium magnesium tetraacetate.

Synthesis and Structural Characterization of Mixed Ligand Metal-Acetate Complexes

The synthesis of mixed-ligand complexes involving metal acetates is a versatile strategy to create materials with tailored properties. The introduction of a secondary ligand alongside the acetate can direct the formation of specific structural topologies and influence the coordination environment of the metal centers.

The synthesis of such complexes often involves the reaction of metal acetates with a secondary ligand in a suitable solvent system. For instance, mixed-ligand complexes of magnesium have been synthesized by reacting magnesium acetate with ligands like coumarilic acid and nicotinamide (B372718) in aqueous or alcoholic solutions. dergipark.org.tr Similarly, different magnesium and calcium complexes have been prepared using methods like ion-exchange or one-pot self-assembly reactions with organic linkers. researchgate.net The choice of solvent can be critical; studies on magnesium coordination networks have shown that the coordinating ability of the solvent (e.g., water, DMF, ethanol) can determine the final dimensionality and structure of the resulting metal-organic framework. researchgate.net

In the context of a calcium-magnesium system, a common synthetic route involves the reaction of dolomitic lime (a natural mixture of calcium and magnesium carbonates) with acetic acid. wikipedia.org While this typically produces the bulk deicer, variations in stoichiometry, temperature, and solvent could potentially yield discrete mixed-ligand crystalline products. For example, the synthesis of a calcium-trimesate complex yielded different structural outcomes depending on the methodology used. researchgate.net This suggests that kinetic versus thermodynamic control during synthesis is a key factor in isolating specific mixed-metal acetate architectures.

Research Findings:

Influence of Synthesis Method: Studies on related systems show that the synthetic approach significantly impacts the final product. For example, using ion-exchange versus one-pot self-assembly for magnesium and calcium trimesate complexes resulted in products with different formulas and structures. researchgate.net

Role of Solvents: The coordination ability of solvents can drive the structural topologies of metal-organic compounds. Water, for example, has a high affinity for coordinating with Mg²⁺ and can preferentially incorporate into the final structure over other solvents like DMF or methanol. researchgate.net

Ligand-Directed Assembly: The geometry and functionality of co-ligands can direct the assembly of complex structures. In the synthesis of magnesium(II) complexes, the interaction with oligopyridines and 2-furoic acid led to the formation of distinct mono- and trinuclear complexes depending on the reaction conditions. mdpi.com

Table 1: Examples of Synthesis Conditions for Related Alkaline Earth Metal Complexes

| Metal Ion(s) | Co-Ligand | Synthesis Method | Solvent | Resulting Structure Type | Reference |

|---|---|---|---|---|---|

| Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺ | Coumarilic Acid, Nicotinamide | Stirring and heating at 70-80°C | Water / Ethanol | Mixed-ligand coordination compounds | dergipark.org.tr |

| Mg²⁺, Ca²⁺ | Trimesic Acid | Ion-Exchange | Water | C₉H₁₄MgO₁₁·H₂O and C₁₈H₃₀Ca₃O₂₄ | researchgate.net |

| Mg²⁺, Ca²⁺ | Trimesic Acid | One-Pot Self-Assembly | Water | C₁₈H₃₄Mg₃O₂₆·4H₂O and C₉H₁₂CaO₁₀ | researchgate.net |

| Mg²⁺ | 2-Furoic Acid, Oligopyridines | Slow cooling | Acetonitrile/Water | Mono- and trinuclear complexes | mdpi.com |

Elucidation of Polynuclear Calcium-Magnesium-Acetate Architectures

The term "Calcium;magnesium;tetraacetate" implies a discrete molecular entity, but it is more commonly associated with Calcium Magnesium Acetate (CMA), a double salt with a typical molar ratio of Ca:Mg close to 3:7 or 1:2. wikipedia.org The existence of a defined double salt, referred to as CMADS (Calcium Magnesium Acetate Double Salt), strongly suggests the formation of polynuclear architectures where both calcium and magnesium ions are bridged by acetate ligands in a repeating structural unit. ntnu.no

The elucidation of such architectures requires advanced characterization techniques, primarily single-crystal X-ray diffraction. While detailed crystal structures for CMADS are not widely reported in public literature, insights can be drawn from other polynuclear metal-acetate clusters. For example, polynuclear nickel-acetate clusters demonstrate how acetate ligands can bridge multiple metal centers to form complex cores, such as cubane-like {Ni₄} units. mdpi.com

In a hypothetical polynuclear Ca-Mg-acetate structure, the different coordination preferences of Ca²⁺ and Mg²⁺ would be a key determining factor. Magnesium(II) typically prefers a six-coordinate octahedral geometry, whereas the larger Calcium(II) ion is more flexible, commonly exhibiting coordination numbers of 7, 8, or even 9. dergipark.org.trresearchgate.net This difference would likely lead to distinct roles within the cluster, with Ca²⁺ and Mg²⁺ occupying crystallographically unique sites. The formation of these polynuclear structures is favored under specific conditions, such as high concentrations of acetic acid and elevated temperatures, which promote the crystallization of the double salt over separate calcium acetate and magnesium acetate phases. ntnu.no

Table 2: Coordination Environments in Related Ca/Mg Complexes

| Metal Ion | Complex Example | Coordination Number | Geometry | Reference |

|---|---|---|---|---|

| Mg²⁺ | [Mg(H₂O)₄(phen)]·2HFur·phen·H₂O | 6 | Octahedral {MgO₄N₂} | mdpi.com |

| Mg²⁺ | [Mg₃(Fur)₆(bpy)₂]·3CH₃CN | 6 | Octahedral {MgO₆} | mdpi.com |

| Ca²⁺ | [Ca(Hbtc)(H₂O)₂]·0.5H₂O | 9 | Not specified | researchgate.net |

| Ca²⁺ | Complex with Coumarilic Acid | 8 or 9 | Not specified | dergipark.org.tr |

Coordination Modes and Ligand Exchange Dynamics of Acetate in Mixed-Metal Systems

The acetate ligand (CH₃COO⁻) is renowned for its coordination versatility, a property that is central to the formation of diverse and complex metal-acetate structures. It can coordinate to metal centers in several ways, including monodentate, bidentate (chelating), and various bridging modes.

In polynuclear clusters, bridging coordination is essential. Acetate can bridge two metal centers (μ₂) in a syn-syn, syn-anti, or anti-anti conformation. It can also adopt higher nuclearity bridging modes (μ₃, μ₄) to link multiple metal ions, as seen in complex nickel-acetate clusters where η¹:η³:μ₄ modes are observed. mdpi.com In a mixed Ca-Mg system, it is plausible that acetate ligands would adopt multiple coordination modes simultaneously to accommodate the different steric and electronic requirements of the Ca²⁺ and Mg²⁺ ions.

The dynamics of these coordinated ligands are also of fundamental interest. Ligand exchange—the process by which a coordinated ligand is replaced by one from the solution—is crucial for understanding reaction mechanisms and material properties like self-healing in polymers. nih.gov Studies on zirconium-acetate clusters have provided detailed mechanistic insights into this process. rsc.org For a Zr₁₂ cluster with multiple, distinct acetate environments (chelating, bridging), the exchange rates with free acetic acid were found to be highly dependent on the coordination mode. rsc.orgrsc.org

Chelating acetates exchanged very rapidly.

Bridging acetates exchanged at a slower, measurable rate.

Inter-cluster bridging acetates showed no observable exchange under the experimental conditions. rsc.org

These findings suggest a dissociative or associative mechanism where the lability of the acetate ligand is directly tied to its structural role. In a mixed Ca-Mg-acetate system, the presence of two different metal ions would add another layer of complexity. The weaker M-O bonds and higher lability typically associated with the larger Ca²⁺ ion compared to Mg²⁺ could lead to preferential ligand exchange at the calcium centers. This dynamic behavior is fundamental to the formation and rearrangement of crosslinks in coordination networks.

Table 3: Common Coordination Modes of Acetate Ligands

| Coordination Mode | Description | Example System | Reference |

|---|---|---|---|

| Monodentate | Ligand binds to a single metal ion through one oxygen atom. | General | mdpi.com |

| Bidentate Chelating | Both oxygen atoms of the carboxylate bind to the same metal ion, forming a four-membered ring. | Zr₁₂-acetate clusters | rsc.orgrsc.org |

| Bridging (syn, syn η¹:η¹:μ₂) | Each oxygen atom binds to a different metal ion, with both metal ions on the same side of the C-O-C plane. | Ni₁₁-acetate cluster | mdpi.com |

| Bridging (η¹:η³:μ₄) | A complex bridging mode linking four metal centers. | Ni₁₁-acetate cluster | mdpi.com |

| Inter-cluster Bridging | An acetate ligand that links two separate metal clusters. | Zr₁₂-acetate clusters | rsc.orgrsc.org |

Theoretical and Computational Investigations of Calcium Magnesium Acetate Systems

Quantum Chemical Modeling of Calcium Magnesium Acetate (B1210297) Structure and Reactivity

While specific quantum chemical modeling studies on a defined "Calcium;magnesium;tetraacetate" compound are not extensively available in the literature, principles from computational studies on related systems, such as mixed Ca/Mg acetate complexes in aqueous solutions, can provide significant insights. rsc.orgresearchgate.netarxiv.org Density Functional Theory (DFT) and molecular dynamics (MD) simulations are key techniques used to explore the structure and reactivity of such systems. mdpi.commdpi.com

Quantum chemical calculations can elucidate the preferred coordination environments of the calcium and magnesium ions with the acetate ligands. These studies often reveal whether the acetate binds to the metal centers in a monodentate or bidentate fashion. rsc.orgresearchgate.net In a mixed system like CMA, it is computationally intensive but possible to model how the presence of both calcium and magnesium ions influences the coordination geometry and the electronic structure of the acetate ligands.

Molecular dynamics simulations can be employed to study the binding affinities of acetate to Ca²⁺ and Mg²⁺ ions in an aqueous environment. arxiv.org These simulations can provide detailed information about the structure of the hydration shells around the metal ions and how the acetate ligands displace water molecules upon binding. The binding free energies calculated from these simulations can help to understand the stability of different coordination complexes. arxiv.org For instance, simulations have shown that the binding of acetate with Ca²⁺ can be particularly strong. arxiv.org

Furthermore, quantum chemical methods can be used to calculate various properties that are indicative of the reactivity of the CMA system. These include the distribution of electronic charge, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the vibrational frequencies corresponding to different modes of the acetate ligands. nih.gov Changes in the vibrational frequencies upon coordination to the metal ions can be correlated with experimental spectroscopic data, such as that from Raman spectroscopy, to validate the computational models. rsc.org

Table 1: Comparison of Binding Modes for Acetate with Divalent Cations

| Binding Mode | Description | Key Computational Insights |

| Monodentate | The acetate ligand binds to the metal ion through a single oxygen atom. researchgate.net | Molecular dynamics simulations can determine the stability and lifetime of this binding mode in solution. arxiv.org |

| Bidentate | The acetate ligand binds to the metal ion through both oxygen atoms. | Quantum chemical calculations can determine the energetic preference for bidentate versus monodentate coordination. |

| Solvent-Shared Ion Pair | The metal ion and the acetate ligand are separated by one or more water molecules. | Molecular dynamics simulations are crucial for understanding the role of the solvent in mediating the interaction between the ions. arxiv.org |

Predictive Modeling of Calcium Magnesium Acetate Environmental Transport and Fate

Predictive models are essential for assessing the potential environmental impact of chemicals. researchgate.net In the case of Calcium Magnesium Acetate, these models can be used to forecast its transport and fate in various environmental compartments, such as soil and water. researchgate.net While specific predictive models for CMA are not widely documented, the principles of environmental fate modeling for similar compounds, particularly organic salts, are well-established. fera.co.uk

The primary components of CMA that are subject to environmental transport and transformation are the acetate anion and the calcium and magnesium cations. The acetate anion is readily biodegradable in the environment. nih.gov Predictive biodegradation models, which can be based on machine learning algorithms or quantitative structure-activity relationships (QSARs), can estimate the half-life of acetate in different environmental media. mdpi.comresearchgate.netacs.org These models take into account factors such as soil type, temperature, and microbial activity. nih.gov

The transport of CMA in soil and water is governed by processes such as advection, dispersion, and sorption. usda.gov Predictive models can simulate the movement of the dissolved acetate, calcium, and magnesium ions through the soil profile and into groundwater. The sorption of these ions to soil particles can also be modeled, which affects their mobility. fera.co.uk The calcium and magnesium ions will eventually become part of the natural mineral cycles in the environment.

Environmental fate models can also predict the potential for CMA to affect water quality. researchgate.net For example, the biodegradation of the acetate component consumes oxygen, which can lead to a decrease in the dissolved oxygen levels in receiving water bodies. nih.gov Predictive models can estimate the biochemical oxygen demand (BOD) and help to assess the potential for adverse effects on aquatic life. nih.gov

Table 2: Key Parameters in Predictive Environmental Fate Models for CMA

| Parameter | Description | Relevance to CMA |

| Biodegradation Rate | The rate at which the acetate anion is broken down by microorganisms. nih.gov | Determines the persistence of the organic component of CMA in the environment. |

| Sorption Coefficient | A measure of the tendency of the calcium and magnesium ions to bind to soil particles. fera.co.uk | Influences the mobility of the inorganic components of CMA in the subsurface. |

| Advection and Dispersion | Processes that describe the movement of dissolved CMA with the flow of water and its spreading out in the environment. usda.gov | Key for predicting the concentration of CMA in groundwater and surface water. |

| Biochemical Oxygen Demand (BOD) | The amount of dissolved oxygen needed by aerobic biological organisms to break down the organic material present in a given water sample at certain temperature over a specific time period. nih.gov | Used to predict the potential impact of CMA runoff on aquatic ecosystems. nih.gov |

Computational Simulation of Reaction Pathways and Energetic Profiles in Synthesis

The synthesis of Calcium Magnesium Acetate typically involves the reaction of dolomitic limestone or dolomite (B100054) with acetic acid. uctm.eduuctm.eduwikipedia.org Computational simulations can provide a detailed understanding of the reaction pathways and the energetic profiles of this process. researchgate.netresearchgate.net

The first step in the synthesis is the dissolution of dolomite (CaMg(CO₃)₂) in acetic acid. Computational models can be used to simulate the kinetics of this dissolution process. dntb.gov.uapolimi.it These models can take into account factors such as the pH of the solution, the temperature, and the surface area of the dolomite particles. researchgate.net Atomistic simulations can provide insights into the mechanism of dissolution at the molecular level, including the preferential dissolution of calcium or magnesium from the dolomite lattice under certain conditions. researchgate.net

Following the dissolution of the dolomite, the calcium and magnesium ions are in solution with the acetate ions. The next step is the crystallization of Calcium Magnesium Acetate. ntnu.nogoogle.com Computational models can be used to simulate the nucleation and growth of CMA crystals from the solution. researchgate.netnih.gov These simulations can help to understand how factors such as the concentration of the ions, the temperature, and the presence of impurities affect the crystal structure and morphology of the final product. ntnu.no

Computational chemistry can also be used to calculate the energetic profiles of the reaction pathways. mdpi.com By calculating the Gibbs free energy of the reactants, intermediates, and products, it is possible to determine the thermodynamic driving force for the synthesis of CMA. mdpi.com These calculations can also help to identify any kinetic barriers that may exist along the reaction pathway.

Table 3: Computational Approaches for Simulating CMA Synthesis

| Computational Method | Application in CMA Synthesis | Information Provided |

| Kinetic Monte Carlo (KMC) | Simulating the dissolution of dolomite in acetic acid. researchgate.net | Provides insights into the rate of dissolution and the evolution of the dolomite surface morphology. |

| Molecular Dynamics (MD) | Simulating the nucleation and growth of CMA crystals from solution. researchgate.net | Can predict the crystal structure and morphology of the final product. |

| Density Functional Theory (DFT) | Calculating the energetics of the reaction pathways. mdpi.com | Determines the thermodynamic feasibility of the synthesis and identifies potential kinetic barriers. |

Future Research Directions and Emerging Paradigms for Calcium Magnesium Acetate

Innovations in Cost-Effective and Environmentally Benign Calcium Magnesium Acetate (B1210297) Synthesis

A significant hurdle to the widespread use of Calcium Magnesium Acetate (CMA) has been its production cost, which is considerably higher than that of conventional rock salt. cdnsciencepub.comwikipedia.org A major portion of this cost, estimated at around 80%, is attributed to acetic acid. google.com Consequently, a primary focus of future research is the development of innovative and sustainable synthesis routes that utilize cheaper, renewable feedstocks and environmentally friendly processes.

A promising avenue of research involves the production of acetic acid from the fermentation of low-cost organic materials. wikipedia.orgresearchgate.net Various waste streams are being explored as potential feedstocks, including:

Agricultural Residues: Corncobs and corn steep water are being investigated for their potential to be converted into acetic acid-rich bio-oil through processes like pyrolysis, which can then be used to synthesize CMA. cdnsciencepub.comresearchgate.netacs.org

Food Industry By-products: Cheese whey and waste from vegetable processing are being explored as substrates for fermentation to produce acetic acid. osti.govnih.gov

Forestry and Municipal Waste: Wood and municipal solid waste are also considered viable feedstocks for fermentation processes. researchgate.net

Marine Waste: Researchers have successfully synthesized calcium acetate from waste blue mussel and oyster shells, highlighting the potential of using waste from aquaculture. cdnsciencepub.com

These bio-based methods not only offer a pathway to cheaper acetic acid but also contribute to a circular economy by valorizing waste materials. noahchemicals.com Another innovative approach is extractive crystallization, which allows for the in-situ removal of acetic acid from fermentation broths, potentially lowering production costs and yielding CMA crystals with desirable properties. researchgate.net Research is also focused on optimizing the reaction conditions, such as using selectively calcined dolomite (B100054), to improve the efficiency of the neutralization process and achieve the desired calcium-to-magnesium ratio in the final product. google.com

The table below summarizes various innovative feedstocks being researched for CMA production.

| Feedstock Category | Specific Examples | Potential Benefit |

| Agricultural Waste | Corncobs, Corn Steep Water | Reduces reliance on petroleum-derived acetic acid. cdnsciencepub.comresearchgate.net |

| Food Industry Waste | Cheese Whey, Vegetable Wastes | Valorizes waste streams, contributing to a circular economy. osti.govnih.gov |

| Aquaculture Waste | Oyster Shells, Mussel Shells | Provides a renewable source of calcium carbonate. cdnsciencepub.com |

| Industrial Wastewater | Furfural Wastewater | Enables waste recycling and can lead to zero discharge processes. researchgate.net |

Diversification of Calcium Magnesium Acetate Applications in Catalysis and Advanced Functional Materials

Beyond its role as a deicer, the unique chemical properties of CMA are opening doors to new applications in catalysis and materials science. noahchemicals.comhoneywell.com Research is actively exploring its potential in pollution control, energy applications, and the development of novel materials.

Catalysis and Pollution Control: CMA has shown significant promise as an agent for controlling harmful emissions from combustion processes. It can simultaneously capture sulfur dioxide (SO₂), nitrogen oxides (NOx), and hydrogen sulfide (B99878) (H₂S). wikipedia.orghoneywell.comhoneywell.com

SO₂ and NOx Reduction: When injected into combustion chambers, CMA decomposes to form highly porous calcium and magnesium oxides that effectively capture sulfur dioxide. wikipedia.orgresearchgate.net It can also be used in "advanced reburning" processes, sometimes in conjunction with urea (B33335), to reduce NOx emissions. researchgate.netresearchgate.net

H₂S Capture: CMA is effective at capturing hydrogen sulfide (H₂S) at high temperatures, which is relevant for cleaning fuel gas in integrated gasification combined cycle (IGCC) power generation systems. wikipedia.org

Advanced Functional Materials: The properties of CMA make it a candidate for creating advanced materials. Researchers are exploring its use in: